(S)-4-Benzyl-3-methylmorpholine

Descripción

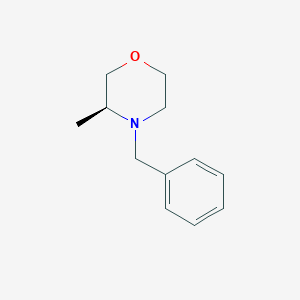

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-4-benzyl-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNBKAFYCHTQPI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477282 | |

| Record name | (S)-4-Benzyl-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-91-1 | |

| Record name | (S)-4-Benzyl-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of (S)-4-Benzyl-3-methylmorpholine, a chiral substituted morpholine of interest in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a chiral tertiary amine featuring a morpholine ring substituted at the 3- and 4-positions with a methyl and a benzyl group, respectively. Its stereochemistry and functional groups make it a valuable building block in the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3S)-4-benzyl-3-methylmorpholine | N/A |

| CAS Number | 120800-91-1 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1] |

| Canonical SMILES | C[C@@H]1N(CC2=CC=CC=C2)CCOC1 | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely limited. | N/A |

| Storage | Store sealed in a dry environment at room temperature. |[1] |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Two doublets (AB quartet) around 3.5-4.0 ppm.- Morpholine Ring Protons (O-CH₂ & N-CH₂): Complex multiplets between 2.0-4.0 ppm.- Methyl Protons (CH₃): Doublet around 1.0-1.2 ppm. |

| ¹³C NMR | - Aromatic Carbons (Benzyl): Signals between 127-140 ppm.- Benzyl CH₂: Signal around 60-65 ppm.- Morpholine Ring Carbons: Signals typically in the range of 50-75 ppm.- Methyl Carbon (CH₃): Signal in the aliphatic region, around 15-20 ppm. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): Expected at m/z = 191.- Key Fragments: Loss of benzyl (m/z = 91, tropylium ion), and fragmentation of the morpholine ring. |

Synthesis and Experimental Protocols

The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. While a specific protocol for this compound is not widely published, a general and robust strategy can be employed starting from the chiral precursor (S)-alaninol. This multi-step synthesis involves N-benzylation, subsequent N-alkylation with a protected 2-carbon electrophile, deprotection, and final intramolecular cyclization.

A plausible synthetic route is outlined below.

Caption: A representative synthetic workflow for this compound.

General Experimental Protocol:

Step 1: Synthesis of (S)-2-(Benzylamino)propan-1-ol

-

To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.05 eq).

-

The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification via flash column chromatography provides pure (S)-2-(benzylamino)propan-1-ol.

Step 2: Synthesis of (S)-2-(Benzyl(2-hydroxyethyl)amino)propan-1-ol

-

To a solution of (S)-2-(benzylamino)propan-1-ol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (2.5 eq) or diisopropylethylamine (DIPEA).

-

Add 2-bromoethanol (1.1 eq) dropwise to the suspension.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC.

-

After completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

-

The crude (S)-2-(benzyl(2-hydroxyethyl)amino)propan-1-ol is dissolved in a suitable solvent, and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

-

The mixture is heated to reflux to induce dehydration and cyclization (a Dean-Stark apparatus can be used to remove water).

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is cooled and carefully neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by flash column chromatography or distillation under reduced pressure.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Therefore, this compound serves as a critical chiral intermediate for the synthesis of potential therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. Its utility lies in providing a rigid, stereochemically defined core for the elaboration of novel chemical entities.

References

Structure Elucidation of (S)-4-Benzyl-3-methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (S)-4-Benzyl-3-methylmorpholine. Due to the limited availability of direct experimental data for this specific enantiomer, this document outlines a robust analytical approach based on established synthetic routes, spectroscopic principles, and chromatographic techniques, drawing parallels from closely related analogs. This guide serves as a practical framework for researchers engaged in the synthesis, purification, and characterization of chiral morpholine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

This compound is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. The morpholine ring is a privileged structure in drug discovery, and its derivatives often exhibit a wide range of biological activities. The presence of a stereocenter at the C3 position necessitates precise stereochemical control during synthesis and rigorous analytical methods for enantiomeric purity assessment. This guide details the critical steps for the unambiguous determination of the structure and stereochemistry of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a stereospecific reduction of the corresponding morpholin-3-one precursor. A plausible synthetic route is outlined below, adapted from established procedures for similar compounds.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of the (R)-enantiomer.[1]

-

Synthesis of (S)-3-methylmorpholin-5-one: To a solution of (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile, add a base like potassium carbonate. Slowly add ethyl 2-bromoacetate and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-3-methylmorpholin-5-one.

-

Synthesis of (S)-4-Benzyl-3-methylmorpholin-5-one: Dissolve (S)-3-methylmorpholin-5-one in an appropriate solvent like dimethylformamide (DMF). Add a base such as sodium hydride, followed by the dropwise addition of benzyl bromide. Stir the reaction at room temperature until completion as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it to yield the crude product, which can be purified by column chromatography.

-

Reduction to this compound: Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C. Add a solution of (S)-4-Benzyl-3-methylmorpholin-5-one in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. Once complete, cool the reaction to 0°C and cautiously quench with water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain this compound.

Spectroscopic Analysis

The following protocols outline the standard procedures for acquiring spectroscopic data for structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amine-containing enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis:

-

Prepare a standard solution of the racemic 4-Benzyl-3-methylmorpholine and a solution of the synthesized (S)-enantiomer.

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the synthesized sample to confirm its enantiomeric purity by comparing the peak areas.

-

Data Presentation

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H (Benzyl) |

| ~ 3.80 - 3.60 | m | 2H | -OCH ₂- (Morpholine) |

| ~ 3.50 | d | 1H | N-CH ₂-Ph (geminal) |

| ~ 3.30 | d | 1H | N-CH ₂-Ph (geminal) |

| ~ 2.90 - 2.70 | m | 2H | -NCH ₂- (Morpholine) |

| ~ 2.50 | m | 1H | CH -CH₃ (Morpholine) |

| ~ 2.20 | m | 1H | -NCH - (Morpholine, axial) |

| ~ 1.90 | m | 1H | -NCH - (Morpholine, equatorial) |

| ~ 1.10 | d | 3H | -CH-CH ₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | Ar-C (Quaternary, Benzyl) |

| ~ 129.0 | Ar-C H (Benzyl) |

| ~ 128.5 | Ar-C H (Benzyl) |

| ~ 127.0 | Ar-C H (Benzyl) |

| ~ 70.0 | -OC H₂- (Morpholine) |

| ~ 60.0 | N-C H₂-Ph |

| ~ 58.0 | C H-CH₃ (Morpholine) |

| ~ 54.0 | -NC H₂- (Morpholine) |

| ~ 15.0 | -CH-C H₃ |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO |

| Exact Mass [M] | 191.1310 |

| Calculated m/z [M+H]⁺ | 192.1383 |

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural and stereochemical determination of this compound requires a multi-faceted analytical approach. This guide provides a comprehensive framework, from a proposed synthetic strategy to detailed protocols for spectroscopic and chromatographic analysis. While direct experimental data for the target molecule is not extensively published, the principles and comparative data from related analogs presented herein offer a solid foundation for its successful characterization. The methodologies described are fundamental to the quality control and advancement of chiral morpholine derivatives in drug discovery and development.

References

A Technical Guide to the Synthesis of Chiral Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral morpholine derivatives, focusing on strategies that offer high levels of stereocontrol. We will delve into key synthetic approaches, present quantitative data for comparison, provide detailed experimental protocols, and illustrate the logical flow of these synthetic strategies.

Chiral morpholines are key components in a variety of pharmaceuticals. For instance, Aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features a chiral trisubstituted morpholine core. Similarly, Reboxetine, an antidepressant, is a selective norepinephrine reuptake inhibitor containing a chiral 2-substituted morpholine moiety. The demand for efficient and stereoselective synthetic routes to these and other novel chiral morpholine-containing compounds is therefore of significant interest to the pharmaceutical industry.

This guide will explore the following key synthetic strategies:

-

Asymmetric Hydrogenation of Dehydromorpholines

-

Palladium-Catalyzed Carboamination

-

Organocatalytic Approaches

-

Copper-Promoted Oxyamination

-

Synthesis from Chiral Pool Precursors

Core Synthetic Strategies

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral enamides or enamines is a powerful and atom-economical method for the synthesis of chiral amines and their derivatives. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors. The key to this transformation is the use of a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand.

The general workflow for this approach is as follows:

Caption: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (R group) | Catalyst (Ligand) | Yield (%) | ee (%) | Reference |

| Phenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 95 | |

| 4-Fluorophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 96 | |

| 4-Chlorophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 97 | |

| 4-Bromophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 98 | |

| 2-Naphthyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 99 | |

| 3,5-Dimethylphenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 94 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

-

A mixture of the dehydromorpholine substrate (0.2 mmol) and the chiral rhodium catalyst (0.002 mmol, 1 mol%) is placed in a glovebox.

-

Anhydrous and degassed dichloromethane (DCM, 2 mL) is added to the mixture.

-

The resulting solution is transferred to an autoclave.

-

The autoclave is charged with hydrogen gas to a pressure of 30 atm.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. This methodology allows for the construction of the morpholine ring with concomitant introduction of a substituent, often with high stereocontrol. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is a notable application of this strategy. The key step involves a Pd-catalyzed coupling of an aryl or alkenyl bromide with an unsaturated amino alcohol derivative.

The logical relationship of this synthetic approach is depicted below:

Caption: Synthetic pathway for chiral morpholines via Pd-catalyzed carboamination.

Quantitative Data for Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

| Amino Alcohol Precursor | Aryl Bromide | Yield (%) | Diastereomeric Ratio (cis:trans) |

| (S)-2-Amino-3-methyl-1-butanol derivative | 4-Bromotoluene | 75 | >20:1 |

| (S)-Phenylalaninol derivative | 4-Bromoanisole | 82 | >20:1 |

| (R)-2-Amino-1-butanol derivative | 3-Bromopyridine | 65 | >20:1 |

| (S)-Valinol derivative | 1-Bromo-4-vinylbenzene | 71 | >20:1 |

Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination

-

A flame-dried Schlenk tube is charged with Pd(OAc)2 (2 mol%), dpe-phos (2 mol%), and sodium tert-butoxide (1.2 equiv).

-

The tube is purged with nitrogen, and the aryl bromide (1.2 equiv) and the unsaturated ethanolamine substrate (1.0 equiv) in toluene are added.

-

The reaction mixture is heated to 70 °C until the starting material is consumed as determined by TLC or NMR analysis.

-

The reaction is cooled to room temperature and quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the cis-3,5-disubstituted morpholine.

Organocatalytic Approaches

Organocatalysis has become a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of chiral morpholines, organocatalytic methods have been developed for the enantioselective functionalization at the C2 position. A common approach involves the α-chlorination of an aldehyde catalyzed by a chiral amine, followed by reductive amination and subsequent intramolecular cyclization.

The experimental workflow for this organocatalytic approach is outlined below:

Caption: Experimental workflow for the organocatalytic synthesis of C2-functionalized morpholines.

Quantitative Data for Organocatalytic Synthesis of C2-Functionalized Morpholines

| Aldehyde (R group) | Organocatalyst | Overall Yield (%) | ee (%) |

| Dodecanal | (2R,5R)-2,5-Diphenylpyrrolidine | 45 | 92 |

| Cyclohexanecarbaldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 38 | 88 |

| 3-Phenylpropanal | (2R,5R)-2,5-Diphenylpyrrolidine | 50 | 95 |

| Isovaleraldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 35 | 85 |

Experimental Protocol: Representative Procedure for Enantioselective Synthesis of C2-Functionalized Morpholines

-

To a solution of the aldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol, 0.1 equiv) in DCM (2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol, 1.3 equiv).

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the aldehyde is consumed (monitored by 1H NMR).

-

Cool the reaction to -78 °C and add pentane to precipitate NCS, succinimide, and the catalyst. Filter off the solids.

-

Concentrate the filtrate and dissolve the crude α-chloroaldehyde in a suitable solvent.

-

Add the amino alcohol (e.g., N-benzylethanolamine, 1.1 equiv) and a reducing agent (e.g., NaBH(OAc)3, 1.5 equiv) at -78 °C.

-

Allow the reductive amination to proceed, monitoring by TLC.

-

Upon completion, add a base (e.g., KOtBu, 1.5 equiv) at a low temperature (e.g., -10 °C in CH3CN) to induce cyclization.

-

After the cyclization is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to obtain the chiral C2-functionalized morpholine.

Copper-Promoted Oxyamination

Copper-catalyzed oxyamination of alkenes provides a direct route to vicinal amino alcohols and their cyclic analogues, such as morpholines. This method involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. The stereoselectivity of the reaction can be controlled to afford highly functionalized morpholine derivatives.

The general principle of this reaction is illustrated below:

Caption: Reaction scheme for copper-promoted oxyamination to form chiral morpholines.

Quantitative Data for Copper-Promoted Oxyamination

| Substrate | Amine | Yield (%) | Diastereomeric Ratio |

| (S)-N-allyl-1-phenyl-2-aminoethanol derivative | TsNH2 | 78 | >20:1 |

| (R)-N-allyl-1-phenyl-2-aminoethanol derivative | NsNH2 | 72 | >20:1 |

| (S)-N-cinnamyl-1-phenyl-2-aminoethanol derivative | TsNH2 | 65 | 15:1 |

Experimental Protocol: General Procedure for Copper-Promoted Oxyamination

-

To a sealed tube, add the β-hydroxy N-allylsulfonamide substrate (0.116 mmol), copper(II) 2-ethylhexanoate (Cu(eh)2, 1.5 equiv), Cs2CO3 (1 equiv), and TsNH2 (1.5 equiv).

-

Add solvent (e.g., toluene, to make a 0.1 M solution).

-

Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the morpholine product.

-

Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction

The Role of (S)-4-Benzyl-3-methylmorpholine as a Chiral Auxiliary: A Technical Assessment

Audience: Researchers, scientists, and drug development professionals.

Core Finding: A comprehensive review of scientific literature reveals no documented application of (S)-4-Benzyl-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis. This guide provides an overview of the principles of chiral auxiliaries and discusses the synthesis and significance of the chiral morpholine scaffold, a structurally related area of interest.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reagent, leading to the preferential formation of one stereoisomer.[1] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. This method is a foundational strategy in asymmetric synthesis for producing enantiomerically pure compounds, which is critical in drug development as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[2]

The general principle of chiral auxiliary-mediated synthesis involves three key stages: attachment of the auxiliary, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary.

Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.

The Chiral Morpholine Scaffold: Synthesis and Importance

While this compound is not established as a chiral auxiliary, the chiral morpholine motif is a highly valued scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, metabolic stability, and provide hydrogen bond accepting points for target engagement.[3][4] Consequently, the development of efficient routes to enantiopure substituted morpholines is a significant goal in synthetic chemistry.[5][6]

Several catalytic and stoichiometric methods have been developed to access these structures.

Asymmetric Hydrogenation

One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. Using a rhodium-bisphosphine catalyst, various 2-substituted chiral morpholines have been synthesized with excellent yields and enantioselectivities.[7][8]

| Substrate (Dehydromorpholine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 92 | >99 | [8] |

| N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 92 | >99 | [8] |

| N-Cbz-2-(2-naphthyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 95 | >99 | [8] |

| N-Cbz-2-isopropyl-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 81 | >99 | [8] |

Table 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

Synthesis of (R)-4-Benzyl-3-methylmorpholine

While data for the (S)-enantiomer is unavailable in an auxiliary context, a protocol for the synthesis of the corresponding (R)-enantiomer has been published. This synthesis demonstrates a common route to such scaffolds via reduction of a chiral lactam.

Experimental Protocol: Synthesis of (R)-4-Benzyl-3-methylmorpholine [9]

-

A solution of (R)-4-benzyl-5-methylmorpholine-3-one (14.22 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared.

-

The solution is added dropwise at 0°C to a stirred solution of lithium aluminum hydride (1.0 M in THF, 28.5 mmol).

-

Following the addition, the cooling bath is removed, and the mixture is heated to reflux for 18 hours.

-

The reaction is cooled to 0°C and carefully quenched, followed by an aqueous workup and extraction to isolate the product.

This transformation is illustrated in the workflow below.

Figure 2. Synthesis of (R)-4-benzyl-3-methylmorpholine via LAH reduction.

Conclusion and Outlook

The absence of this compound in the literature as a chiral auxiliary suggests it may not be effective in this role compared to well-established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam.[1] Potential reasons could include:

-

Ineffective Stereocontrol: The conformational flexibility of the morpholine ring and the specific steric arrangement of the benzyl and methyl groups may not provide a sufficiently rigid and biased environment to induce high diastereoselectivity.

-

Synthetic Inefficiency: The synthesis of the enantiopure auxiliary itself may be low-yielding or complex.

-

Cleavage Difficulties: The conditions required to remove the auxiliary might be harsh, leading to racemization or degradation of the desired product.

While this compound does not appear to be a tool for asymmetric synthesis, the broader class of chiral morpholines remains a critical target for synthetic chemists, particularly those in drug discovery and development. Future research will likely continue to focus on novel catalytic asymmetric methods to access this important heterocyclic scaffold.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-4-benzyl-3-MethylMorpholine synthesis - chemicalbook [chemicalbook.com]

Stereochemistry of (S)-4-Benzyl-3-methylmorpholine

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its stereochemistry, including its synthesis, characterization, and potential biological significance. Due to the limited publicly available data specifically for the (S)-enantiomer, this guide synthesizes information from related compounds and general synthetic methodologies for chiral morpholines to provide a predictive framework for its properties and synthesis.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of chiral centers into the morpholine ring can significantly influence pharmacological activity, making the stereoselective synthesis and characterization of specific enantiomers a critical aspect of drug discovery. This compound, with its defined stereochemistry at the C3 position, represents a valuable building block for the synthesis of complex chiral molecules. This document outlines the key stereochemical aspects of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120800-91-1 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Predicted LogP | 1.9 | ChemDraw |

| Predicted Boiling Point | 275.4 °C | ChemDraw |

| Predicted pKa (most basic) | 7.8 | ChemDraw |

Stereoselective Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its enantiomer, (R)-4-benzyl-3-methylmorpholine, and general methods for the synthesis of chiral morpholines. The most logical approach involves the use of a chiral starting material from the chiral pool, such as (S)-alaninol.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available and inexpensive (S)-alaninol.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a likely route to the target compound.

Step 1: Synthesis of N-Benzyl-(S)-alaninol

-

To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq).

-

The mixture is stirred at room temperature for a period to allow for imine formation.

-

The reaction is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield crude N-benzyl-(S)-alaninol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

To a solution of N-benzyl-(S)-alaninol (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable cyclizing agent like 1,2-dibromoethane or a dielectrophile equivalent (1.0-1.2 eq).

-

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-2.5 eq), is added to facilitate the intramolecular cyclization.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, morpholine ring protons), 3.5 (s, 2H, -NCH₂-Ph), 2.5-2.8 (m, 1H, morpholine ring proton), 1.1 (d, 3H, -CH₃) |

| ¹³C NMR | δ 127-130 (Ar-C), 70-75 (morpholine ring carbons), 60.5 (-NCH₂-Ph), 55-60 (morpholine ring carbons), 15.0 (-CH₃) |

| Mass Spec (EI) | m/z (%): 191 (M⁺), 100 (base peak, [C₇H₈N]⁺), 91 ([C₇H₇]⁺) |

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity of this compound. However, the morpholine scaffold is a well-established pharmacophore. Derivatives of morpholine have shown a wide range of biological activities, including but not limited to, acting as inhibitors of enzymes such as kinases and having effects on the central nervous system.

Given its structural similarity to other biologically active morpholines, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate its pharmacological profile.

Should this molecule be identified as a modulator of a specific signaling pathway, a diagrammatic representation would be constructed as follows:

Figure 2: A generalized signaling pathway potentially involving this compound.

Conclusion

This compound is a chiral molecule of interest for which detailed experimental data remains scarce in the public domain. This guide has provided a comprehensive, albeit predictive, overview of its stereochemistry, a plausible synthetic route, and anticipated characterization data. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development, encouraging further investigation into the synthesis, characterization, and biological evaluation of this and related chiral morpholine derivatives. The development of a robust and stereoselective synthesis will be a critical first step in unlocking the potential of this compound.

References

Discovery and history of substituted morpholines in synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Morpholines

Introduction

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, good solubility, and the ability to enhance blood-brain barrier permeability—have established it as a privileged scaffold in drug design.[1][3] Morpholine is a key structural component in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5]

The journey of this versatile scaffold from its initial discovery to its current prominence is marked by significant advancements in synthetic chemistry. This guide provides a comprehensive overview of the history and evolution of synthetic methodologies for creating substituted morpholines, from classical cyclization reactions to cutting-edge catalytic strategies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical building block.

Discovery and Early Synthetic History

The parent compound, morpholine, was first synthesized in the late 19th century.[6] The earliest methods for its industrial production involved the dehydration of diethanolamine using concentrated sulfuric acid or the reaction of diethylene glycol with ammonia at high temperatures and pressures.[4][6][7] These foundational methods established the core principle of morpholine synthesis: the formation of a 1,4-oxazinane ring from a precursor containing both a nitrogen and an oxygen atom separated by a two-carbon chain on each side.

Evolution of Synthetic Methodologies

The demand for structurally diverse and stereochemically complex morpholine derivatives in drug discovery has driven the development of more sophisticated and versatile synthetic routes.

Classical Approaches

The earliest methods for generating substituted morpholines relied on intramolecular cyclization reactions of appropriately functionalized acyclic precursors.

-

From Vicinal Amino Alcohols: This is one of the most fundamental approaches, where vicinal amino alcohols or their derivatives are cyclized. For instance, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration upon heating in the presence of strong acids like sulfuric acid or polyphosphoric acid to yield the corresponding morpholine.[8]

-

From Epoxides and Aziridines: Ring-opening of epoxides or aziridines with suitable nucleophiles provides precursors that can subsequently be cyclized to form the morpholine ring.[8]

While effective for simple derivatives, these classical methods often require harsh reaction conditions and offer limited control over stereochemistry, making them unsuitable for the synthesis of complex, enantiomerically pure molecules.

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a range of powerful techniques that provide access to a vast chemical space of substituted morpholines with high efficiency and stereocontrol.

-

Palladium-Catalyzed Carboamination: A significant breakthrough in the field has been the development of palladium-catalyzed intramolecular carboamination reactions.[9][10] This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[9] The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine ring as a single stereoisomer.[9][11]

-

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient pathway to complex morpholines. A typical sequence involves a tetrazole Ugi reaction with an α-hydroxy oxo-component, followed by an intramolecular SN2 cyclization under basic conditions to assemble the morpholine scaffold in a two-step, one-pot fashion.[12] This approach allows for the rapid generation of diverse libraries of N-unprotected piperazines and morpholines.[12]

-

Photocatalytic Annulation: More recently, visible-light photocatalysis has emerged as a powerful tool for morpholine synthesis.[13] This method enables a diastereoselective annulation strategy to construct morpholines from easily accessible starting materials using a combination of a photocatalyst, a Lewis acid, and a Brønsted acid.[13] The reaction proceeds through a radical cation intermediate and provides access to challenging tri- and tetra-substituted morpholines with high stereoselectivity.[13]

-

Tandem and Cascade Reactions: Efficient one-pot reactions that combine multiple transformations have been developed. For example, a tandem sequence of hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates into enantiomerically enriched 3-substituted morpholines.[14] Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which triggers a cascade sequence to deliver polysubstituted morpholine hemiaminals.[3]

-

Synthesis Using Ethylene Sulfate: A green and efficient protocol uses the inexpensive reagent ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[15] Subsequent cyclization provides a redox-neutral pathway to a variety of substituted morpholines, including those found in active pharmaceutical ingredients.[15]

Data Presentation

The following tables summarize and compare the key synthetic methodologies for substituted morpholines.

Table 1: Comparison of Major Synthetic Strategies for Substituted Morpholines

| Strategy | Starting Materials | Key Reagents/Catalysts | Scope & Limitations |

|---|---|---|---|

| Classical Dehydration | Diethanolamine derivatives | H₂SO₄, PPA | Simple, but requires harsh conditions. Limited stereocontrol.[8] |

| Pd-Catalyzed Carboamination | Enantiopure amino alcohols, aryl/alkenyl halides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Excellent for cis-3,5-disubstituted morpholines. High stereocontrol.[9][10] |

| Ugi MCR / Cyclization | α-hydroxy aldehydes, isocyanides, TMSN₃, amino alcohols | tBuOK or NaH for cyclization | Rapid access to diverse, highly substituted morpholines.[12] |

| Photocatalytic Annulation | Imines derived from amino alcohols | Ir or Ru photocatalyst, Lewis acid, Brønsted acid | High diastereoselectivity for complex substitution patterns.[13] |

| Ethylene Sulfate Alkylation | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Green, high-yielding, redox-neutral. Good for various substitution patterns.[15] |

Table 2: Quantitative Data for Selected Synthetic Protocols

| Entry | Synthetic Method | Starting Materials | Conditions | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd-Catalyzed Carboamination | O-allyl-(R)-phenylglycinol derivative, 4-bromotoluene | Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene | cis-3-phenyl-5-(p-tolyl)methylmorpholine | 75% | Single stereoisomer | [9] |

| 2 | Ugi MCR / Cyclization | Ethanolamine, 2-hydroxy-2-phenylacetaldehyde, t-butyl isocyanide, TMSN₃ | 1. Ugi in MeOH; 2. NaH in CH₃CN | 2-(tert-butyl)-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]morpholine derivative | 85% (cyclization step) | N/A | [12] |

| 3 | Photocatalytic Annulation | Substituted imine | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Sc(OTf)₃, TfOH, DCM | trans-2,3-disubstituted morpholine | 85% | >20:1 dr | [13] |

| 4 | Ethylene Sulfate Alkylation | (S)-2-amino-3-methyl-1-butanol | 1. Ethylene sulfate, K₂CO₃; 2. tBuOK, THF | (S)-5-isopropylmorpholine | High | N/A |[15] |

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Carboamination

This protocol is adapted from the synthesis of cis-3,5-disubstituted morpholines.[9]

-

Preparation: A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.

-

Reagent Addition: The tube is charged with Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

-

Solvent and Substrate Addition: The tube is again evacuated and backfilled with nitrogen. The aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) are added via syringe.

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

Protocol 2: General Procedure for Morpholine Synthesis via Ugi MCR and Cyclization

This protocol is based on the de novo assembly of highly substituted morpholines.[12]

-

Ugi Reaction (Step 1): To a solution of the amino alcohol (1.0 mmol) in methanol (1.0 M) are added the α-hydroxy aldehyde or ketone (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN₃, 1.0 equiv). The mixture is stirred at room temperature for 18-24 hours.

-

Isolation of Intermediate (Optional): The solvent is removed under reduced pressure, and the crude Ugi adduct can be purified by chromatography or carried forward directly.

-

Cyclization (Step 2): The crude Ugi adduct is dissolved in anhydrous acetonitrile (CH₃CN). The solution is cooled to 0 °C, and sodium hydride (NaH, 1.5 equiv) is added portion-wise.

-

Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature for 1 hour.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the substituted morpholine.

Visualizations

Caption: General synthetic pathways to the substituted morpholine core.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - New Strategy for the Synthesis of Substituted Morpholines - figshare - Figshare [figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Morpholine synthesis [organic-chemistry.org]

- 15. chemrxiv.org [chemrxiv.org]

Commercial Availability and Technical Profile of (S)-4-Benzyl-3-methylmorpholine: A Guide for Researchers

For Immediate Release

(S)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest to researchers in drug discovery and development, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, a plausible enantioselective synthetic route, and analytical considerations for its quality assessment.

Commercial Sourcing

This compound, identified by the CAS Number 120800-91-1, is listed as an in-stock or available product by several chemical suppliers, including Tyger Scientific, BLD Pharm, and Chemsigma. Researchers can procure this compound directly from these vendors for laboratory and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While comprehensive experimental data is not uniformly available from all suppliers, the fundamental molecular attributes are well-defined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120800-91-1 | Tyger Scientific, BLD Pharm |

| Molecular Formula | C₁₂H₁₇NO | Tyger Scientific, BLD Pharm |

| Molecular Weight | 191.27 g/mol | Tyger Scientific, BLD Pharm |

| Appearance | Not specified (expected to be an oil or low-melting solid) | Inferred |

| Boiling Point | No data available | BLD Pharm |

| Optical Rotation | No data available | N/A |

| Purity | In-stock (specific purity may vary by supplier and batch) | Tyger Scientific, BLD Pharm |

Enantioselective Synthesis

An effective enantioselective synthesis of this compound can be envisioned starting from the readily available chiral precursor, (S)-alaninol. The proposed synthetic pathway involves two key steps: N-benzylation of (S)-alaninol followed by cyclization.

Experimental Protocol

Step 1: Synthesis of the Precursor, N-Benzyl-L-alaninol

A detailed, reliable protocol for the synthesis of the key intermediate, N-Benzyl-L-alaninol, has been established. This procedure involves the reductive amination of (S)-alaninol with benzaldehyde.

-

Materials: (S)-alaninol, benzaldehyde, dichloromethane, anhydrous magnesium sulfate, methanol, sodium borohydride, 3M aqueous hydrochloric acid, sodium hydroxide.

-

Procedure:

-

To a solution of (S)-alaninol in dichloromethane, add benzaldehyde and anhydrous magnesium sulfate. Stir the mixture at room temperature.

-

Monitor the reaction for the formation of the corresponding imine.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in methanol and cool the solution to 0°C.

-

Add sodium borohydride portion-wise to the cooled solution.

-

Allow the reaction to proceed at room temperature.

-

Upon completion, concentrate the reaction mixture.

-

Carefully quench the residue with 3M aqueous hydrochloric acid.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ether) to remove any unreacted benzaldehyde.

-

Basify the aqueous phase to a pH of 11-12 with sodium hydroxide.

-

Extract the product into dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Benzyl-L-alaninol.

-

Step 2: Cyclization to form this compound

The subsequent step involves the cyclization of N-Benzyl-L-alaninol to form the desired morpholine ring. A common method for this transformation is the reaction with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.

-

Materials: N-Benzyl-L-alaninol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetonitrile or DMF).

-

General Procedure:

-

Dissolve N-Benzyl-L-alaninol in the chosen solvent.

-

Add the base to the solution.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product into a suitable organic solvent.

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Quality Control and Analytical Methods

To ensure the identity and enantiomeric purity of this compound, a combination of analytical techniques is recommended.

1. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product.

-

Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of enantiomers of cyclic amines.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₂H₁₇NO would be at m/z 192.1383.

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers interested in utilizing this compound in their work.

Caption: Workflow for sourcing and quality control of this compound.

This guide provides a foundational understanding for researchers working with this compound. It is recommended that researchers consult the specific documentation provided by their chosen supplier and perform their own analytical verification to ensure the material meets the requirements of their intended application.

Methodological & Application

Application Notes: Asymmetric Synthesis Using (S)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-3-methylmorpholine is a chiral amine that possesses structural features potentially amenable for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to afford the desired enantiomerically enriched product.

This document aims to provide detailed application notes and protocols for the use of this compound in asymmetric synthesis. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of published data on the application of this specific morpholine derivative as a chiral auxiliary in common asymmetric transformations such as enolate alkylation or aldol reactions.

While the core structure of this compound, featuring a defined stereocenter and a tertiary amine, suggests potential for inducing chirality, there is no readily available experimental evidence to support this application. Commonly employed chiral auxiliaries, such as Evans' oxazolidinones or Ramp's hydrazones, have been extensively studied and documented, providing a wealth of predictable and reproducible protocols. In contrast, this compound remains an underexplored molecule in the context of asymmetric synthesis.

The following sections outline a generalized and hypothetical workflow for how one might investigate the potential of this compound as a chiral auxiliary, based on established principles of asymmetric synthesis. It is critical to note that the subsequent protocols are theoretical and not based on validated, published results.

Hypothetical Application: Asymmetric Alkylation

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. In a hypothetical scenario, this compound would first be acylated to form an N-acyl derivative. This derivative could then be deprotonated to form a chiral enolate, which would subsequently react with an electrophile (e.g., an alkyl halide). The stereochemistry of the auxiliary would, in theory, direct the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product.

Logical Workflow for Investigating Asymmetric Alkylation

Caption: Hypothetical workflow for asymmetric alkylation using this compound.

Hypothetical Experimental Protocols

The following are speculative protocols that would require extensive optimization and validation.

Protocol 1: Synthesis of N-Propionyl-(S)-4-benzyl-3-methylmorpholine (Hypothetical)

-

To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv.).

-

Slowly add propionyl chloride (1.1 equiv.) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-3-methylmorpholine with Benzyl Bromide (Hypothetical)

-

To a solution of N-propionyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or titrated solution) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the alkylated product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation

As there is no available experimental data, the following tables are presented as templates for how quantitative results would be structured if such experiments were to be conducted and successful.

Table 1: Hypothetical Results for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | - | - |

| 2 | BnBr | LDA | THF | -78 | - | - |

| 3 | Allyl Bromide | LHMDS | THF | -78 | - | - |

Conclusion and Future Outlook

The application of this compound as a chiral auxiliary in asymmetric synthesis is a novel concept that, to date, lacks support from published scientific literature. The protocols and workflows presented herein are hypothetical and intended to serve as a guide for researchers interested in exploring the potential of this and similar chiral morpholine derivatives.

For professionals in drug development and process chemistry, the lack of established data means that significant foundational research would be required to validate the utility of this compound as a reliable chiral auxiliary. Future work should focus on:

-

Systematic Acylation: Exploring a range of acyl groups to attach to the morpholine nitrogen to tune the steric and electronic properties of the potential chiral enolate.

-

Optimization of Reaction Conditions: A thorough screening of bases, solvents, temperatures, and additives for the enolization and alkylation steps.

-

Substrate Scope: Investigating a variety of electrophiles in the alkylation reaction to understand the generality of the method.

-

Auxiliary Cleavage: Developing efficient and non-racemizing conditions for the removal of the auxiliary to yield the desired chiral products.

Until such studies are performed and their results published, the use of well-established chiral auxiliaries is recommended for predictable and high-yielding asymmetric transformations.

Application Note: Enantioselective Alkylation Utilizing Chiral Morpholine Derivatives

Introduction

Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the approach of an incoming electrophile. While a wide array of chiral auxiliaries have been developed, this document focuses on the potential application of chiral morpholine derivatives, specifically (S)-4-Benzyl-3-methylmorpholine, in the enantioselective alkylation of carbonyl compounds. Although direct literature examples for the use of this compound as a chiral auxiliary in this context are not prevalent, this document will outline a generalized protocol based on analogous chiral auxiliaries and related methodologies. The protocols and data presented are representative and may require optimization for specific substrates and alkylating agents.

Principle of the Method

The underlying principle involves the formation of a chiral enamine or enolate from the reaction of a prochiral ketone or aldehyde with the chiral morpholine derivative. The steric hindrance and electronic properties of the chiral auxiliary then direct the facial selectivity of the subsequent alkylation step. Finally, the chiral auxiliary is cleaved from the alkylated product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

Logical Workflow for Enantioselective Alkylation

Caption: General workflow for enantioselective alkylation using a chiral morpholine auxiliary.

Experimental Protocols

Protocol 1: Formation of Chiral Enamine

This protocol describes the formation of a chiral enamine from a prochiral ketone and this compound.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

This compound

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

-

Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon).

-

Monitor the reaction for the azeotropic removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chiral enamine, which is often used in the next step without further purification.

Protocol 2: Enantioselective Alkylation of the Chiral Enamine

This protocol details the alkylation of the pre-formed chiral enamine.

Materials:

-

Crude chiral enamine from Protocol 1

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the crude chiral enamine in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the alkylating agent (1.1 eq) to the cooled solution.

-

Stir the reaction mixture at the low temperature for the optimized reaction time (this can range from a few hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

Protocol 3: Hydrolysis and Recovery

This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically enriched ketone and the recovery of the auxiliary.

Materials:

-

Reaction mixture from Protocol 2

-

Aqueous acid solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the iminium salt and protonate the chiral auxiliary.

-

Separate the organic layer containing the alkylated ketone.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantiomerically enriched ketone.

-

To recover the chiral auxiliary, basify the acidic aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. Dry the organic layer, and concentrate to recover the this compound.

Purification and Analysis

The crude alkylated ketone should be purified by column chromatography. The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Representative Data

The following table presents hypothetical data for the enantioselective alkylation of cyclohexanone with various alkylating agents, based on what might be expected from such a reaction.

| Entry | Alkylating Agent (R-X) | Yield (%) | ee (%) |

| 1 | Methyl Iodide | 85 | 92 |

| 2 | Ethyl Bromide | 82 | 90 |

| 3 | Benzyl Bromide | 78 | 95 |

| 4 | Allyl Bromide | 75 | 88 |

Reaction Mechanism Visualization

Caption: Key steps in the enantioselective alkylation of a ketone.

Disclaimer: The provided protocols and data are illustrative and based on general principles of asymmetric synthesis. Researchers should conduct their own optimization and characterization for any specific application. Safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Diastereoselective Reactions Involving (S)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-4-benzyl-3-methylmorpholine as a chiral auxiliary in diastereoselective reactions. This document includes detailed experimental protocols for the synthesis of the auxiliary and its application in asymmetric alkylation and aldol reactions, alongside data presentation in structured tables and visualizations of reaction workflows.

Introduction

This compound is a chiral auxiliary derived from (S)-phenylalaninol, offering a valuable tool for asymmetric synthesis. Its rigid morpholine ring structure and the stereodirecting influence of the methyl and benzyl groups allow for high levels of stereocontrol in the formation of new stereocenters. This auxiliary is particularly effective in directing the approach of electrophiles to a prochiral enolate, leading to the predictable formation of one diastereomer over the other. The subsequent removal of the auxiliary under mild conditions yields the desired enantiomerically enriched product.

Synthesis of this compound

The synthesis of this compound can be adapted from procedures for related morpholine derivatives. A plausible synthetic route starts from (S)-phenylalaninol, proceeding through N-benzylation, cyclization, and subsequent reduction.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Diastereoselective Alkylation Reactions

N-Acyl derivatives of this compound can be used to generate chiral enolates for diastereoselective alkylation reactions. The steric hindrance provided by the benzyl and methyl groups on the auxiliary directs the incoming electrophile to one face of the enolate, resulting in high diastereoselectivity.

General Experimental Protocol for Diastereoselective Alkylation:

-

Acylation of the Auxiliary: To a solution of this compound in an aprotic solvent (e.g., dichloromethane), add an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Enolate Formation: Dissolve the resulting N-acyl morpholine in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), dropwise and stir for 30-60 minutes to form the lithium enolate.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄) to afford the chiral carboxylic acid, alcohol, or aldehyde, respectively.

Workflow for Diastereoselective Alkylation:

Application Notes and Protocols: N-Benzylation of 3-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of 3-methylmorpholine to synthesize 4-benzyl-3-methylmorpholine. The procedure involves the direct alkylation of 3-methylmorpholine with benzyl bromide using potassium carbonate as a base in acetonitrile. This method is a common and efficient way to introduce a benzyl group onto a secondary amine. These application notes include a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

N-benzylated morpholines are important structural motifs in medicinal chemistry and drug development. The benzyl group can impart desirable pharmacokinetic properties and can be a key pharmacophore in various biologically active compounds. 3-Methylmorpholine is a readily available starting material, and its N-benzylation provides access to a range of derivatives for further synthetic elaboration. The protocol described herein is a robust and widely applicable method for this transformation.

Reaction Scheme

The N-benzylation of 3-methylmorpholine proceeds via a nucleophilic substitution reaction where the secondary amine attacks the electrophilic benzylic carbon of benzyl bromide.

Caption: Reaction scheme for the N-benzylation of 3-methylmorpholine.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of secondary amines.

Materials:

-

3-Methylmorpholine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (1.0 eq).

-

Dissolve the 3-methylmorpholine in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzyl-3-methylmorpholine.

Data Presentation

The following table summarizes the expected quantitative data for the N-benzylation of 3-methylmorpholine.

| Parameter | Expected Value |

| Yield | > 90% |

| Physical Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.50 (d, J=13.2 Hz, 1H), 3.40 (d, J=13.2 Hz, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 2.30-2.20 (m, 1H), 1.95-1.85 (m, 1H), 1.05 (d, J=6.4 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 129.2, 128.2, 127.0, 71.5, 67.5, 62.8, 56.5, 54.0, 51.0, 15.0. |

| Mass Spectrometry (EI) | m/z (%): 191 (M⁺, 5), 100 (100), 91 (80), 57 (20). The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) and a base peak corresponding to the loss of the benzyl group. |